molecular formula C19H27NO4 B1647337 1-Boc-4-(3-methylbenzyl)-4-carboxypiperidine

1-Boc-4-(3-methylbenzyl)-4-carboxypiperidine

Cat. No.: B1647337
M. Wt: 333.4 g/mol
InChI Key: DBRFFTZAHOOCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(3-methylbenzyl)-4-carboxypiperidine is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-14-6-5-7-15(12-14)13-19(16(21)22)8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)

InChI Key

DBRFFTZAHOOCPS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzyl N-t-butoxycarbonyl-4-(3-methylbenzyl)-isonipecotate (2.36 g, 5.57 mmol), 5% palladium on charcoal (250 mg), and glacial acetic acid (3 mL) in methanol (75 mL), was hydrogenated at 50 psi. in a Parr shaker at room temp. overnight. The reaction mixture was filtered through a pad of Celite and the filtrate was concentrated under vacuum to provide the title product as white solid.
Name
benzyl N-t-butoxycarbonyl-4-(3-methylbenzyl)-isonipecotate
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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